

A Technical Guide to *tert*-Butyl 3-iodopropylcarbamate: Properties, Synthesis, and Reactivity

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Compound of Interest

Compound Name: *tert*-Butyl 3-iodopropylcarbamate

Cat. No.: B066455

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Introduction

***tert*-Butyl 3-iodopropylcarbamate**, a bifunctional organic molecule, serves as a valuable building block in synthetic organic chemistry. Its structure incorporates a terminal iodine atom, a versatile leaving group for nucleophilic substitution reactions, and a *tert*-butoxycarbonyl (Boc) protecting group on a propylamino backbone.^[1] This combination of features makes it particularly useful as a flexible linker in the design and synthesis of complex molecules, including proteolysis-targeting chimeras (PROTACs) and other targeted protein degraders. The Boc group provides a stable yet easily removable protecting group for the amine functionality, allowing for sequential and controlled synthetic transformations.

This technical guide provides an in-depth overview of the chemical properties, experimental protocols, and reactivity of ***tert*-Butyl 3-iodopropylcarbamate**, intended to be a comprehensive resource for researchers in academia and the pharmaceutical industry.

Chemical and Physical Properties

The fundamental properties of ***tert*-Butyl 3-iodopropylcarbamate** are summarized below. These data are essential for its handling, storage, and application in chemical reactions.

Property	Value	Reference
CAS Number	167479-01-8	[1]
Molecular Formula	C ₈ H ₁₆ INO ₂	[1]
Molecular Weight	285.12 g/mol	
Appearance	Solid, Pale Yellow	
Melting Point	37-40 °C	
Boiling Point	299.3 ± 23.0 °C (Predicted)	
Density	1.486 ± 0.06 g/cm ³ (Predicted)	
Solubility	Slightly soluble in Chloroform and Methanol	
Storage	Inert atmosphere, Store in freezer, under -20°C	[1]

Spectroscopic Data

Detailed spectroscopic data is crucial for the characterization and purity assessment of **tert-Butyl 3-iodopropylcarbamate**. While experimental spectra for this specific compound are not widely available in public databases, the expected chemical shifts can be inferred from the analysis of its constituent functional groups and related structures.

Note: The following are predicted NMR chemical shifts. Experimental verification is recommended for critical applications.

¹ H NMR (Predicted)	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.25	t	2H	-CH ₂ -I	
~3.15	q	2H	-NH-CH ₂ -	
~1.95	p	2H	-CH ₂ -CH ₂ -CH ₂ -	
~1.44	s	9H	-C(CH ₃) ₃	
~4.80	br s	1H	-NH-	

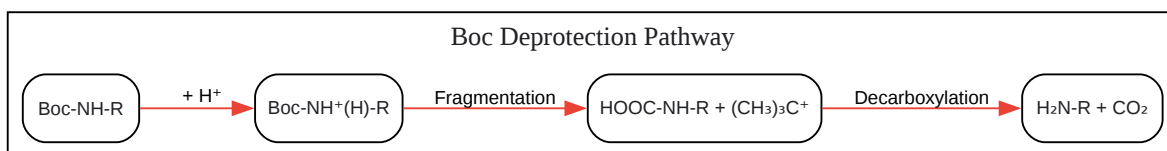
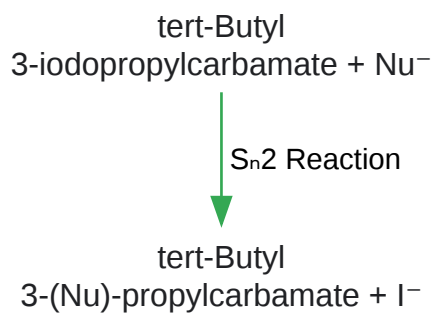
¹³ C NMR (Predicted)	Chemical Shift (ppm)	Assignment
~155.9	C=O (Carbamate)	
~79.2	-C(CH ₃) ₃	
~42.0	-NH-CH ₂ -	
~35.5	-CH ₂ -CH ₂ -CH ₂ -	
~28.4	-C(CH ₃) ₃	
~3.5	-CH ₂ -I	

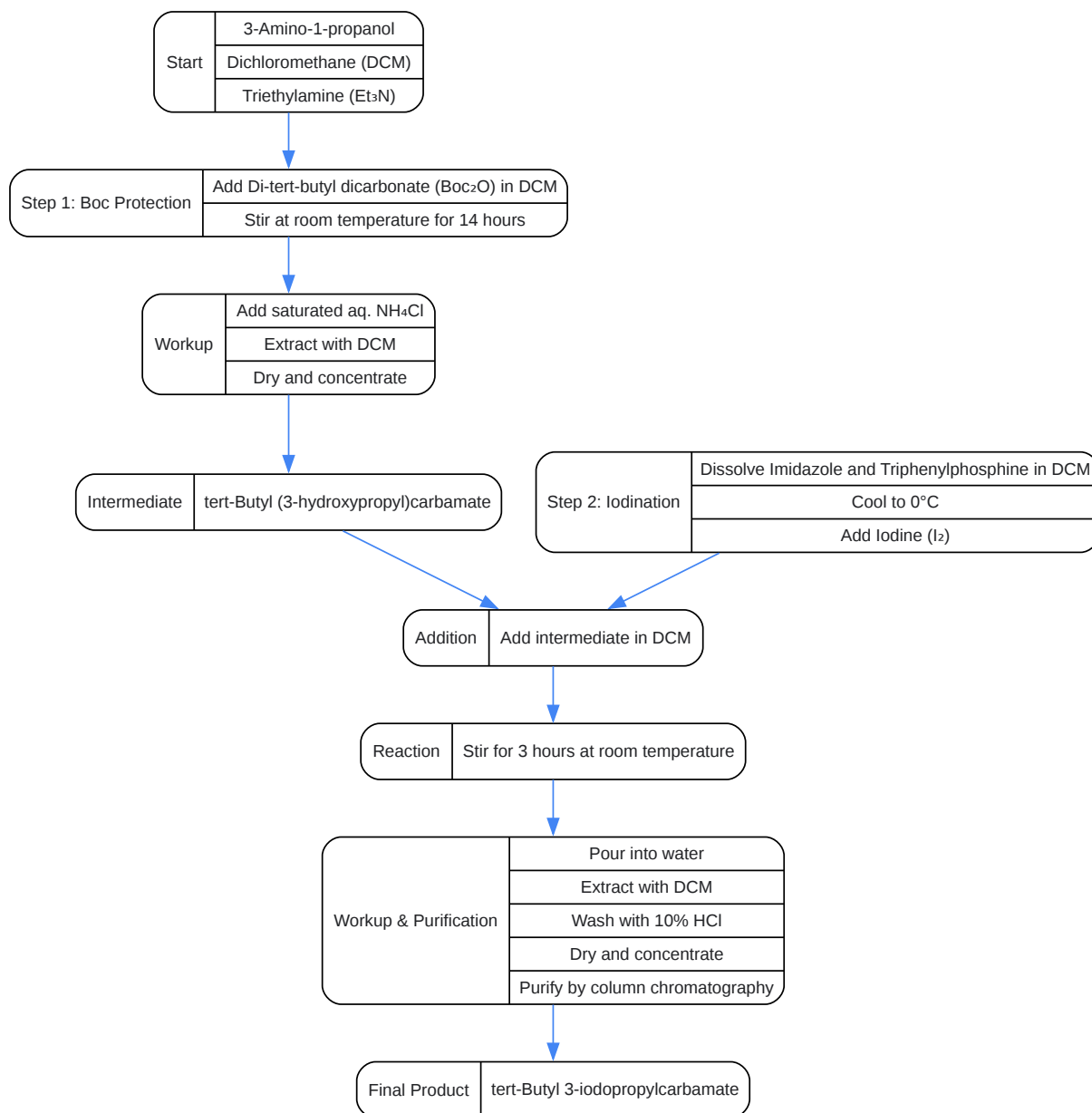
Reactivity and Applications

The chemical utility of **tert-Butyl 3-iodopropylcarbamate** stems from its two primary reactive sites: the carbon-iodine bond and the Boc-protected amine.

Nucleophilic Substitution

The terminal iodine atom is an excellent leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the facile introduction of a wide range of nucleophiles, forming a new carbon-nucleophile bond. This reaction is fundamental to its application as a linker, enabling the covalent attachment of this three-carbon chain to other molecules.





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References

- 1. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
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